molecular formula C19H18O3 B1239830 2-methoxy-4-[3-methyl-5-[(E)-prop-1-enyl]-1-benzofuran-2-yl]phenol CAS No. 41744-28-9

2-methoxy-4-[3-methyl-5-[(E)-prop-1-enyl]-1-benzofuran-2-yl]phenol

Cat. No.: B1239830
CAS No.: 41744-28-9
M. Wt: 294.3 g/mol
InChI Key: HMGCTPMQYVGXSC-SNAWJCMRSA-N
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Description

2-methoxy-4-[3-methyl-5-[(E)-prop-1-enyl]-1-benzofuran-2-yl]phenol is a complex organic compound that belongs to the class of phenolic compounds This compound is characterized by the presence of a methoxy group, a benzofuran ring, and a phenolic hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the nucleophilic aromatic substitution reaction between 2,5-difluoro-4-bromonitrobenzene and 3-methoxy phenol to obtain an ether . This is followed by further functionalization to introduce the prop-1-enyl group and the phenolic hydroxyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-4-[3-methyl-5-[(E)-prop-1-enyl]-1-benzofuran-2-yl]phenol undergoes various types of chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The benzofuran ring can undergo reduction reactions to form dihydrobenzofurans.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydrobenzofurans and related compounds.

    Substitution: Various substituted phenolic compounds.

Scientific Research Applications

2-methoxy-4-[3-methyl-5-[(E)-prop-1-enyl]-1-benzofuran-2-yl]phenol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-methoxy-4-[3-methyl-5-[(E)-prop-1-enyl]-1-benzofuran-2-yl]phenol involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group can participate in hydrogen bonding and electron transfer reactions, which can modulate the activity of enzymes and receptors. Additionally, the benzofuran ring can interact with hydrophobic pockets in proteins, influencing their function and stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methoxy-4-[3-methyl-5-[(E)-prop-1-enyl]-1-benzofuran-2-yl]phenol is unique due to the presence of the benzofuran ring, which imparts specific chemical and biological properties. This structural feature distinguishes it from other phenolic compounds and contributes to its diverse applications in various fields.

Properties

CAS No.

41744-28-9

Molecular Formula

C19H18O3

Molecular Weight

294.3 g/mol

IUPAC Name

2-methoxy-4-[3-methyl-5-[(E)-prop-1-enyl]-1-benzofuran-2-yl]phenol

InChI

InChI=1S/C19H18O3/c1-4-5-13-6-9-17-15(10-13)12(2)19(22-17)14-7-8-16(20)18(11-14)21-3/h4-11,20H,1-3H3/b5-4+

InChI Key

HMGCTPMQYVGXSC-SNAWJCMRSA-N

Isomeric SMILES

C/C=C/C1=CC2=C(C=C1)OC(=C2C)C3=CC(=C(C=C3)O)OC

SMILES

CC=CC1=CC2=C(C=C1)OC(=C2C)C3=CC(=C(C=C3)O)OC

Canonical SMILES

CC=CC1=CC2=C(C=C1)OC(=C2C)C3=CC(=C(C=C3)O)OC

Synonyms

eupomatenoid 5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-methoxy-4-[3-methyl-5-[(E)-prop-1-enyl]-1-benzofuran-2-yl]phenol
Reactant of Route 2
2-methoxy-4-[3-methyl-5-[(E)-prop-1-enyl]-1-benzofuran-2-yl]phenol
Reactant of Route 3
2-methoxy-4-[3-methyl-5-[(E)-prop-1-enyl]-1-benzofuran-2-yl]phenol
Reactant of Route 4
2-methoxy-4-[3-methyl-5-[(E)-prop-1-enyl]-1-benzofuran-2-yl]phenol
Reactant of Route 5
2-methoxy-4-[3-methyl-5-[(E)-prop-1-enyl]-1-benzofuran-2-yl]phenol
Reactant of Route 6
2-methoxy-4-[3-methyl-5-[(E)-prop-1-enyl]-1-benzofuran-2-yl]phenol

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